molecular formula C5H7N3O3 B571322 2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one CAS No. 114282-45-0

2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one

Cat. No.: B571322
CAS No.: 114282-45-0
M. Wt: 157.129
InChI Key: IXQZHQFUKUXMIB-UHFFFAOYSA-N
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Description

2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. They are key components in many biological molecules, including nucleotides, which are the building blocks of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine derivatives typically involves the cyclization of β-dicarbonyl compounds with amidines or urea derivatives. Specific conditions such as temperature, solvents, and catalysts can vary depending on the desired substitution pattern on the pyrimidine ring.

Industrial Production Methods

Industrial production of pyrimidine derivatives often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Pyrimidine derivatives can undergo oxidation reactions, often leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert pyrimidine derivatives into dihydropyrimidines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrimidine N-oxides, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

Pyrimidine derivatives, including 2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one, have a wide range of applications:

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Components of nucleotides and nucleosides.

    Medicine: Potential therapeutic agents, including antiviral and anticancer drugs.

    Industry: Used in the production of dyes, agrochemicals, and other materials.

Mechanism of Action

The mechanism of action for pyrimidine derivatives often involves interaction with biological macromolecules such as enzymes or nucleic acids. They can inhibit enzyme activity or interfere with DNA/RNA synthesis, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cytosine: A naturally occurring pyrimidine base found in DNA and RNA.

    Thymine: Another pyrimidine base found in DNA.

    Uracil: Found in RNA.

Uniqueness

2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one may have unique properties due to its specific functional groups, which could influence its reactivity and biological activity compared to other pyrimidine derivatives.

Properties

IUPAC Name

2-amino-5-hydroxy-4-(hydroxymethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c6-5-7-2(1-9)3(10)4(11)8-5/h9-10H,1H2,(H3,6,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQZHQFUKUXMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=O)NC(=N1)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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